3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Description
3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pyridone derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₇NO₄, with a molecular weight of 193.15 g/mol (derived from substituent contributions in and ).
Properties
IUPAC Name |
3-hydroxy-1-methyl-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-8-3-2-4(7(11)12)5(9)6(8)10/h2-3,9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTKTIRQKUQXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169237-37-0 | |
| Record name | 3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-hydroxy-1,4-dihydropyridine with an oxidizing agent to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Molecular Properties
The following table highlights key structural analogs and their differences:
Key Observations:
- Hydroxyl Group Impact: The 3-hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like the 1-methyl derivative .
- Tautomerism : Citrazinic acid () demonstrates that pyridone-carboxylic acid systems can tautomerize, a feature likely shared with the target compound.
- Substituent Effects : Aryl or alkyl substitutions (e.g., fluorophenyl or cyclopropyl) alter lipophilicity and bioactivity profiles .
Physicochemical Properties
Biological Activity
3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 33972-97-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the dihydropyridine family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C7H7NO3
- Molecular Weight : 153.14 g/mol
- Physical State : Solid
- Boiling Point : Not specified in the literature
Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. For instance, it has been tested against various viruses using Vero cells (African green monkey kidney cells) as a model system. The compound demonstrated significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) with an IC50 value indicating effective inhibition of viral replication .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was effective against a range of pathogenic bacteria, with minimum inhibitory concentrations (MIC) below 1 µg/mL for several strains. This suggests that it could be a candidate for developing new antibacterial agents .
Anti-inflammatory Effects
In vivo studies have reported that the compound can inhibit inflammatory responses in animal models. It was shown to reduce tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-induced inflammation models, which is crucial for managing conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
| Study | Activity Tested | Model Used | Findings |
|---|---|---|---|
| Study 1 | Antiviral | Vero cells | IC50 against HSV-1: 50 μM |
| Study 2 | Antimicrobial | Bacterial strains | MIC < 1 µg/mL for multiple pathogens |
| Study 3 | Anti-inflammatory | Mouse model | Significant reduction in TNF-α levels |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve modulation of cellular signaling pathways related to inflammation and immune response, as well as direct interactions with viral components that inhibit replication.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, including H and C NMR, is critical for structural elucidation. For example, H-NMR can confirm the methyl group (δ 2.41 ppm) and dihydropyridine ring protons (δ 6.57–8.30 ppm) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1722 cm) and hydroxyl (OH, ~3450 cm) . Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 485 [M]) .
Q. What are common synthetic precursors for this compound?
- Methodological Answer: Synthesis often begins with substituted pyridine derivatives. For instance, heating 4-methylpyridine in 50% HSO initiates cyclization to form the dihydropyridine core . Methyl esters (e.g., methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) serve as intermediates for carboxyl group functionalization .
Q. How does the compound’s structure influence its reactivity?
- Methodological Answer: The dihydropyridine ring’s conjugated system and the carboxylic acid group drive reactivity. Substituents like the methyl group at position 1 and hydroxyl at position 3 affect redox behavior (e.g., oxidation to keto derivatives) and hydrogen-bonding interactions in crystal structures .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
- Methodological Answer: Optimize reaction conditions by:
- Temperature control: Reflux in EtOH/HCl (3:1) at 120°C improves cyclization efficiency .
- Catalysts: Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) enhance reaction kinetics .
- Purification: Recrystallization from ethanol or methanol removes byproducts, increasing purity (>95%) .
Q. What strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer:
- Assay validation: Use standardized biochemical assays (e.g., fluorescence-based enzyme inhibition) with controls for pH and cofactors .
- Purity analysis: Employ HPLC (e.g., 97.34% purity threshold) to rule out impurities affecting results .
- Structural analogs: Compare activities of derivatives (e.g., 6-ethylphenyl or tetrazole-substituted variants) to identify critical functional groups .
Q. How can derivatization enhance structure-activity relationship (SAR) studies?
- Methodological Answer:
- Carboxylic acid modifications: Esterification or amide formation (e.g., methyl esters or sulfonamide derivatives) alters bioavailability and target binding .
- Substituent engineering: Introducing electron-withdrawing groups (e.g., chloro or fluoro) at position 6 enhances metabolic stability .
- Hybrid molecules: Conjugation with pharmacophores (e.g., tetrazoles) broadens biological activity profiles .
Q. What computational tools validate molecular interactions in docking studies?
- Methodological Answer:
- Molecular docking: Software like AutoDock Vina predicts binding affinities to targets (e.g., enzymes or receptors) using crystal structures from the PDB .
- Dynamic simulations: Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .
Data Contradiction Analysis
Q. How to interpret conflicting data on antitumor activity across studies?
- Methodological Answer:
- Dose-response curves: Ensure consistent concentration ranges (e.g., 1–100 μM) and cell lines (e.g., MCF-7 vs. HeLa) .
- Mechanistic studies: Combine apoptosis assays (Annexin V staining) with transcriptomic profiling to confirm pathways (e.g., p53 activation) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
